molecular formula C11H14ClN B1586279 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 43064-12-6

4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1586279
CAS RN: 43064-12-6
M. Wt: 195.69 g/mol
InChI Key: POGWXTJNUCZEPR-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a dopaminergic neurotoxin . It reportedly causes a severe and irreversible Parkinsonian condition in humans and monkeys . It is a piperidine derivative that has been used in neurological research .


Synthesis Analysis

The synthesis of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride involves its metabolism to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .


Molecular Structure Analysis

The molecular formula of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is C12H15N • HCl . Its molecular weight is 209.7 .


Chemical Reactions Analysis

4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .


Physical And Chemical Properties Analysis

4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a light brown powder . Its melting point is 202-203.5 °C (lit.) .

Scientific Research Applications

PARP-1 Inhibition Enhancement

4-Phenyl-1,2,3,6-tetrahydropyridine has been identified as crucial in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Studies found that its incorporation into various benzamide analogues linked via alkyl spacers resulted in highly potent PARP-1 inhibitors, indicating its potential in developing therapeutic agents for diseases where PARP-1 is implicated (Ishida et al., 2005).

Electronic Absorption Characteristics

Research on 4-phenyl-1,2,3,6-tetrahydropyridine highlighted differences in electronic absorption characteristics between this compound and its corresponding hydrochloride salts. The observed variations were attributed to steric and electronic factors influencing the π → π* transitions in the styrenoid chromophore within these molecules (Beckett et al., 1966).

Oxidative Conversion Studies

Oxidative conversions of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a derivative of 4-phenyl-1,2,3,6-tetrahydropyridine, were explored. The study involved reactions with manganese dioxide and potassium permanganate, leading to insights into lactamization, aromatization, and oxodihydroxylation processes (Soldatenkov et al., 2003).

Dihydropteridine Reductase Inhibition

Hydroxylated derivatives of 4-phenyl-1,2,3,6-tetrahydropyridine were synthesized and tested for their inhibition of dihydropteridine reductase, an enzyme linked to dopamine and serotonin synthesis. These derivatives demonstrated significant inhibitory effects, suggesting a potential role in studies related to neurological disorders and therapeutic interventions (Gessner et al., 1985).

Tetrahydropyridine Moiety in Pharmacology

The tetrahydropyridine (THP) moiety, a part of 4-phenyl-1,2,3,6-tetrahydropyridine, is integral to many biologically active systems. Extensive research on its synthesis and pharmacological properties has led to numerous drug candidates, expanding the database for structure-activity relationship (SAR) studies. These compounds exhibit potential for various therapeutic uses (Mateeva et al., 2005).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral, dermal, and inhalation toxicity. It is also classified as Carc. 2, indicating it is possibly carcinogenic . It is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which is suspected of inducing severe and irreversible Parkinsonism symptoms .

Future Directions

The presence of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment improves the inhibitory potential of benzamide analogs against poly (ADP-ribose) polymerase-1 (PARP-1) . This suggests potential future directions for research into the therapeutic applications of this compound.

properties

IUPAC Name

4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-6,12H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGWXTJNUCZEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10338-69-9 (Parent)
Record name 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064126
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DSSTOX Substance ID

DTXSID30195670
Record name 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
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Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

CAS RN

43064-12-6
Record name Pyridine, 1,2,3,6-tetrahydro-4-phenyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Source EPA DSSTox
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Record name 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
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Record name 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
619
Citations
LY Zang, HP Misra - Molecular and cellular biochemistry, 2003 - Springer
The neurotoxicant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been shown to reversibly inhibit the activity of acetylcholinesterase. The inactivation of the enzyme was …
Number of citations: 20 link.springer.com
A Fujita, H Yamaguchi, R Yamasaki, Y Cui… - Journal of …, 2018 - Springer
Background The first pathology observed in Parkinson’s disease (PD) is ‘dying back’ of striatal dopaminergic (DA) terminals. Connexin (Cx)30, an astrocytic gap junction protein, is …
Number of citations: 81 link.springer.com
GL Willis, AD Robertson - Pharmacology Biochemistry and Behavior, 2005 - Elsevier
A new mechanism has been recently proposed, whereby melatonin may participate in the ongoing process of neuronal degeneration in models of neurodegenerative disorders, such as …
Number of citations: 17 www.sciencedirect.com
J Nataraj, T Manivasagam, A Justin Thenmozhi… - Neurochemical …, 2017 - Springer
Regulation of various signalling (Ras-MAPK, PI3K and AKT) pathways by augmented activity of neurotrophic factors (NTFs) could prevent or halt the progress of dopaminergic loss in …
Number of citations: 44 link.springer.com
CV Fontanilla, Z Ma, X Wei, J Klotsche, L Zhao… - Neuroscience, 2011 - Elsevier
Parkinson's disease is associated with the loss of dopaminergic neurons in the substantia nigra and decreased striatal dopamine levels. We now report that caffeic acid phenethyl ester (…
Number of citations: 65 www.sciencedirect.com
M Umeda, S Aoyama, T Kaiya, K Kohda… - Journal of neural …, 1998 - Springer
A 1-amino analog of MPTP, 1(N)-amino-4-phenyl-1,2,3,6-tetrahydropyridine, was synthesized and the oxidation was examined using human synaptosomal mitochondria as sources of …
Number of citations: 5 link.springer.com
J Peng, JK Andersen - Aging cell, 2011 - Wiley Online Library
Neurogenesis, the production of new neurons from less differentiated precursor cells, normally occurs in adult brains in the subventricular zone (SVZ) of the lateral ventricles and the …
Number of citations: 37 onlinelibrary.wiley.com
LY Zang, HP Misra - Her 0 man, 1993 - vtechworks.lib.vt.edu
The neurotoxicant, 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP) has been shown to reversibly inhibit the activity of acetylcholinesterase. The inactivation of the enzyme was …
Number of citations: 0 vtechworks.lib.vt.edu
EA Johnson - 1989 - escholarship.org
The structure-activity relationship (SAR) of substituted tetrahydropyridines as substrates for Monoamine Oxidase (MAO) was examined through the synthesis and evaluation of two …
Number of citations: 23 escholarship.org
SA Glase, HC Akunne, TG Heffner… - Journal of medicinal …, 1996 - ACS Publications
A novel series of aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines with dopaminergic activity is described. The structure−activity relationships of this series were studied by …
Number of citations: 46 pubs.acs.org

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